![molecular formula C22H16ClN3O5S B2390640 methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1261021-17-3](/img/no-structure.png)
methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
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Description
Methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H16ClN3O5S and its molecular weight is 469.9. The purity is usually 95%.
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Scientific Research Applications
- Methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate has shown promise as an anticancer agent. Researchers investigate its ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
- Histone deacetylase (HDAC) inhibitors play a crucial role in epigenetic regulation. This compound may act as an HDAC inhibitor, potentially influencing gene expression and cellular processes .
- The thienopyrimidine moiety in this compound suggests anti-inflammatory potential. Researchers explore its impact on inflammatory pathways and immune responses .
- Investigating the antimicrobial properties of this compound is essential. It may exhibit antibacterial or antifungal effects, making it relevant for infectious disease research .
- The ester functionality in this compound makes it interesting for drug delivery applications. Scientists investigate its potential as a prodrug or carrier for targeted drug delivery .
Anticancer Properties
HDAC Inhibition
Anti-Inflammatory Effects
Antimicrobial Activity
Drug Delivery Systems
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with methyl 4-aminobenzoate, followed by esterification of the resulting product with benzoic anhydride.", "Starting Materials": [ "3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "methyl 4-aminobenzoate", "benzoic anhydride", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "water (H2O)" ], "Reaction": [ "Step 1: Dissolve 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid (1.0 equiv) and methyl 4-aminobenzoate (1.2 equiv) in DMF.", "Step 2: Add TEA (1.2 equiv) to the reaction mixture and stir at room temperature for 1 hour.", "Step 3: Pour the reaction mixture into DCM and extract with water and NaHCO3 solution.", "Step 4: Dry the organic layer over Na2SO4 and concentrate under reduced pressure.", "Step 5: Dissolve the resulting product in DCM and add benzoic anhydride (1.2 equiv) and TEA (1.2 equiv).", "Step 6: Stir the reaction mixture at room temperature for 1 hour.", "Step 7: Pour the reaction mixture into diethyl ether and extract with water and NaCl solution.", "Step 8: Dry the organic layer over Na2SO4 and concentrate under reduced pressure.", "Step 9: Purify the resulting product by column chromatography to obtain methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate." ] } | |
CAS RN |
1261021-17-3 |
Product Name |
methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate |
Molecular Formula |
C22H16ClN3O5S |
Molecular Weight |
469.9 |
IUPAC Name |
methyl 4-[[2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H16ClN3O5S/c1-31-21(29)13-5-7-15(8-6-13)24-18(27)12-25-17-9-10-32-19(17)20(28)26(22(25)30)16-4-2-3-14(23)11-16/h2-11H,12H2,1H3,(H,24,27) |
InChI Key |
KEASNKAVYNWXNA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
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